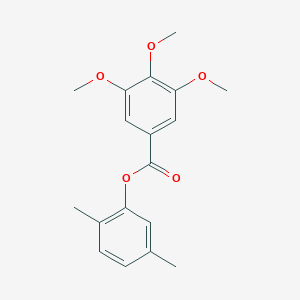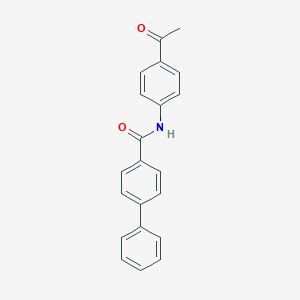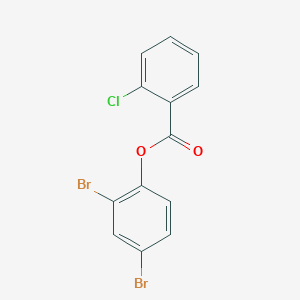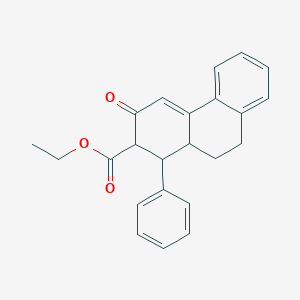
Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate, also known as EHPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EHPC is a member of the class of compounds known as hexahydrophenanthrenes and is commonly used as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate is not well understood, but it is thought to act by inhibiting the activity of enzymes involved in the biosynthesis of certain compounds. It may also act by binding to specific receptors in the body, although this has not been definitively established.
Biochemical and Physiological Effects:
Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate can reduce the severity of inflammatory diseases such as rheumatoid arthritis and can inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate is its versatility as a starting material for the synthesis of other compounds. It is also relatively easy to synthesize and purify, making it a cost-effective option for many research applications. However, Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate. One area of interest is the development of new compounds based on Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate that have improved efficacy and reduced toxicity. Another area of interest is the use of Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate in combination with other compounds to enhance its therapeutic effects. Finally, there is potential for Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate to be used in the development of new diagnostic tools for various diseases.
Synthesemethoden
Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate can be synthesized using a variety of methods, including the reaction of 3-oxo-1-phenyl-1,2,3,4,9,10-hexahydrophenanthrene with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-1-phenyl-1,2,3,9,10,10a-hexahydro-2-phenanthrenecarboxylate has been used extensively in scientific research as a precursor for the synthesis of other compounds. It has been shown to be an effective starting material for the synthesis of a variety of biologically active compounds, including antitumor agents and anti-inflammatory agents.
Eigenschaften
Molekularformel |
C23H22O3 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
ethyl 3-oxo-1-phenyl-2,9,10,10a-tetrahydro-1H-phenanthrene-2-carboxylate |
InChI |
InChI=1S/C23H22O3/c1-2-26-23(25)22-20(24)14-19-17-11-7-6-8-15(17)12-13-18(19)21(22)16-9-4-3-5-10-16/h3-11,14,18,21-22H,2,12-13H2,1H3 |
InChI-Schlüssel |
MBEZJVHYCSPIDX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C2CCC3=CC=CC=C3C2=CC1=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1C(C2CCC3=CC=CC=C3C2=CC1=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



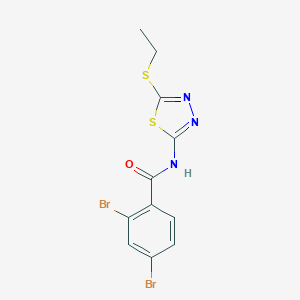
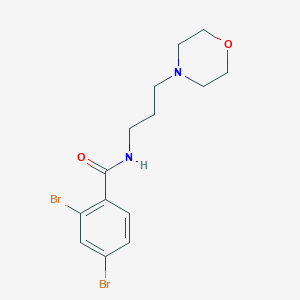
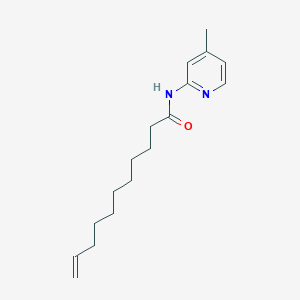


![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
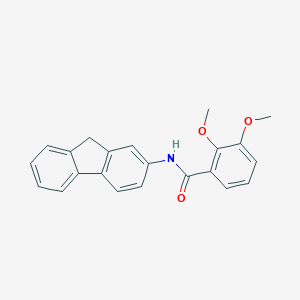
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)


